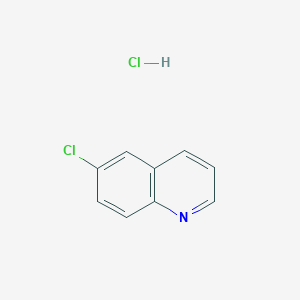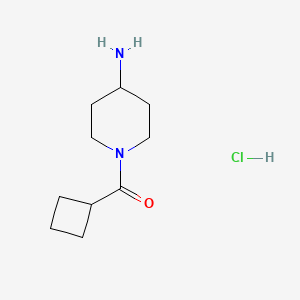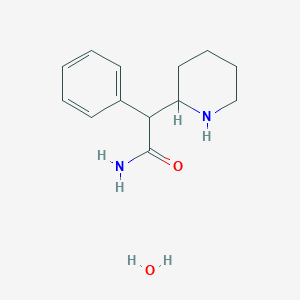![molecular formula C7H8N4 B1454766 [1,2,4]三唑并[1,5-a]吡啶-7-甲胺 CAS No. 1313726-30-5](/img/structure/B1454766.png)
[1,2,4]三唑并[1,5-a]吡啶-7-甲胺
概述
描述
{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal and pharmaceutical chemistry . This compound, with its unique structure, has shown potential in various scientific research applications, including medicinal chemistry and material sciences .
科学研究应用
{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine has numerous scientific research applications:
Medicinal Chemistry: It acts as an inverse agonist for RORγt, and inhibitors for PHD-1, JAK1, and JAK2, making it useful in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It is used in the design of efficient light-emitting materials for phosphorescent OLED devices.
Biological Research: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biological research.
作用机制
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
For instance, as an inhibitor, it could prevent the normal functioning of the target, thereby altering the downstream processes .
Biochemical Pathways
Given the potential targets, it can be speculated that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on the known actions of similar compounds, it can be inferred that the compound may lead to changes in cellular processes related to immune response, oxygen sensing, and signal transduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
生化分析
Biochemical Properties
[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), which are critical in the signaling pathways of various cytokines and growth factors . The compound interacts with these enzymes by binding to their active sites, thereby preventing their phosphorylation and subsequent activation. This inhibition can modulate immune responses and has potential therapeutic implications for autoimmune diseases and cancers.
Cellular Effects
The effects of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving cytokines and growth factors . By inhibiting JAK1 and JAK2, the compound can alter gene expression patterns, leading to changes in cellular metabolism and immune responses. This modulation can result in reduced proliferation of certain cell types, making it a potential candidate for anti-cancer therapies .
Molecular Mechanism
At the molecular level, [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine exerts its effects through direct binding interactions with the active sites of JAK1 and JAK2 enzymes . This binding inhibits the enzymes’ activity, preventing the phosphorylation of downstream signaling molecules such as STAT proteins. The inhibition of these pathways can lead to changes in gene expression, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of JAK1 and JAK2, resulting in prolonged modulation of immune responses and cellular functions .
Dosage Effects in Animal Models
The effects of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK1 and JAK2 without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and immunosuppression have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be excreted via the renal or biliary routes. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of certain metabolites in the body .
Transport and Distribution
Within cells and tissues, [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with JAK1 and JAK2 enzymes . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular functions .
准备方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction uses enaminonitriles and benzohydrazides, involving a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is performed at 140°C and results in good-to-excellent yields .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system has been proposed for converting N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[1,5-a]pyridines often involve scalable reactions under controlled conditions. The microwave-mediated synthesis mentioned earlier is particularly suitable for industrial applications due to its efficiency and eco-friendliness .
化学反应分析
Types of Reactions
{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization of N-(2-pyridyl)amidines.
Reduction: Reduction reactions involving the pyridine ring.
Substitution: Nucleophilic substitution reactions involving the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite, lead tetraacetate, manganese dioxide, and copper acetate . Reaction conditions often involve elevated temperatures and the use of catalysts or oxidizers .
Major Products
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which exhibit diverse biological activities .
相似化合物的比较
Similar Compounds
Similar compounds include other triazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyridines . These compounds share a similar core structure but differ in their substituents and biological activities .
Uniqueness
The uniqueness of [1,2,4]triazolo[1,5-a]pyridin-7-ylmethanamine lies in its specific interactions with molecular targets and its diverse biological activities .
属性
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-7-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRAFJNQNVUWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454683.png)

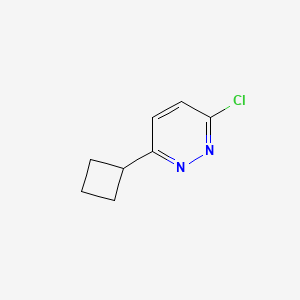


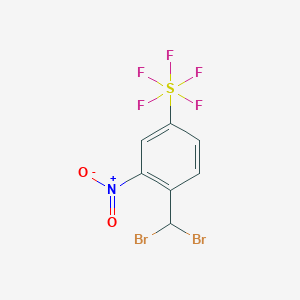
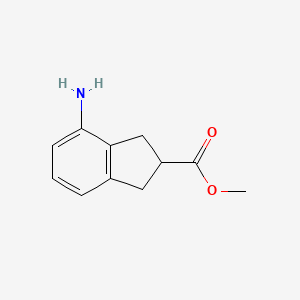
![1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1454696.png)
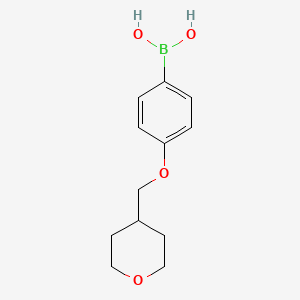
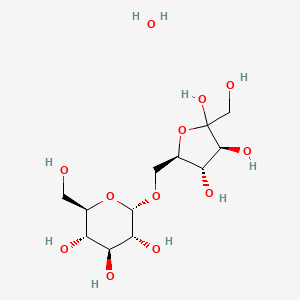
![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)
